For example, the synthesis of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) involved reacting potassium salt 3-R1R2-4-aminobutyric acid with chloroacetamide in a 2:1 molar ratio in alcoholic medium []. This reaction was followed by acidification to isolate N-carbamoylmethyl-3-R1R2-4-aminobutyric acid, which was then cyclized in a high boiling immiscible organic solvent and dehydrated to yield the final product [].
For instance, in (2-oxo-1-pyrrolidinyl)acetamide, the planes of the pyrrolidone and acetamide groups are nearly perpendicular []. The molecules form dimers through N—H…O hydrogen bonds between acetamide groups, further linked by N—H…O bonds to form chains []. This structural information highlights the influence of hydrogen bonding on the molecular packing and potential intermolecular interactions of such compounds.
For instance, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) demonstrated an ability to enhance cognitive functions in rats, suggesting an influence on learning and memory processes []. This effect may be mediated through interactions with neurotransmitter systems or modulation of signaling pathways involved in synaptic plasticity.
Cognitive Enhancement: Compounds like DM-9384 exhibit potential for improving cognitive functions [], paving the way for further investigations into the therapeutic potential of 2-oxo-N-2-pyridinyl-2-(1-pyrrolidinyl)acetamide in neurodegenerative diseases or cognitive impairments.
Antimicrobial Activity: Piromidic acid's use as an antimicrobial agent, particularly against gram-negative bacteria, highlights the potential of related structures for developing novel antibiotics [, ]. This finding encourages exploration of the antimicrobial properties of the target compound.
Anticancer Activity: Indibulin analogs have shown promise as anti-cancer agents by inhibiting tubulin polymerization []. Given the structural similarities, investigating the anti-cancer properties of 2-oxo-N-2-pyridinyl-2-(1-pyrrolidinyl)acetamide might reveal novel therapeutic avenues.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1